

A Comparative Guide to Lipid Nanoparticle Sizing: DLS vs. Cryo-TEM

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *LNP Lipid-48*

Cat. No.: *B13358857*

[Get Quote](#)

In the rapidly advancing field of drug delivery, the precise characterization of lipid nanoparticles (LNPs) is paramount to ensuring their safety and efficacy. Among the critical quality attributes, particle size and size distribution play a pivotal role in the biodistribution, cellular uptake, and overall performance of LNP-based therapeutics. This guide provides a comprehensive cross-validation of two of the most common LNP sizing techniques: Dynamic Light Scattering (DLS) and Cryogenic Transmission Electron Microscopy (cryo-TEM). We will delve into the fundamental principles of each method, present comparative data, and provide detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

At a Glance: DLS vs. Cryo-TEM for LNP Sizing

Dynamic Light Scattering and Cryo-Transmission Electron Microscopy are powerful techniques that provide complementary information on LNP size. DLS offers a rapid, ensemble measurement of the hydrodynamic diameter in solution, while cryo-TEM provides direct visualization of individual particles, offering insights into their morphology and core size. The choice between these methods, or more ideally their combined use, depends on the specific information required and the stage of drug development.

Feature	Dynamic Light Scattering (DLS)	Cryogenic Transmission Electron Microscopy (cryo-TEM)
Principle of Measurement	Measures fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.	Directly images vitrified, hydrated nanoparticles using an electron beam.
Size Measured	Hydrodynamic diameter (core + solvated shell).	Direct measurement of the nanoparticle's core diameter and morphology.
Sample Throughput	High	Low
Measurement Environment	In solution, in a near-native state.	In a vitrified (frozen-hydrated), non-native state.
Information Provided	Ensemble average size (Z-average), polydispersity index (PDI), and size distribution (intensity, volume, number).	Direct visualization of individual particle size, size distribution, morphology, and internal structure.
Strengths	Fast, non-invasive, requires minimal sample preparation, excellent for detecting small numbers of aggregates. [1] [2]	Provides high-resolution images, allows for the characterization of heterogeneous samples, and can reveal structural details. [1] [3]
Limitations	Indirect measurement, assumes spherical particles, intensity-weighted results can be skewed by larger particles, less sensitive to small particles in a mixture. [1] [4] [5]	Time-consuming, requires specialized equipment and expertise, potential for sample preparation artifacts, analysis of a smaller particle population. [1] [6]

Quantitative Comparison of LNP Sizing

The following table summarizes representative quantitative data from a comparative analysis of LNP size determination using DLS and cryo-TEM. It is important to note that the hydrodynamic diameter measured by DLS is expected to be larger than the core diameter observed with cryo-TEM due to the contribution of the hydrated lipid shell.

LNP Formulation	DLS (Z-average, nm)	DLS (PDI)	Cryo-TEM (Mean Diameter, nm)
LNP A	85.2	0.12	75.8
LNP B	102.5	0.18	91.3
LNP C	78.9	0.09	69.5

Note: This data is representative and compiled from typical results presented in comparative studies. Actual values will vary depending on the specific LNP composition and formulation process.

Experimental Protocols

Dynamic Light Scattering (DLS) Measurement of LNPs

This protocol outlines the steps for determining the size and polydispersity of LNPs using a typical DLS instrument.

1. Sample Preparation:

- Dilute the LNP formulation to an appropriate concentration using a suitable buffer (e.g., 1x PBS). The optimal concentration should be determined empirically to ensure a stable and sufficient scattering signal. A 50-fold dilution is often a good starting point.^[7]
- Ensure the buffer is filtered to remove any particulate contaminants that could interfere with the measurement.

2. Instrument Setup:

- Turn on the DLS instrument and allow it to warm up for the recommended time to ensure laser stability.
- Select an appropriate measurement cuvette. Low-volume disposable cuvettes are commonly used for LNP analysis.

- Set the measurement parameters in the software, including the dispersant viscosity and refractive index, and the material refractive index. For aqueous buffers at 25°C, the viscosity is approximately 0.8872 mPa·s and the refractive index is 1.333.
- Set the measurement temperature, typically to 25°C.[7]

3. Measurement:

- Carefully pipette the diluted LNP sample into the cuvette, avoiding the introduction of air bubbles.
- Place the cuvette in the instrument's sample holder.
- Allow the sample to equilibrate to the set temperature for a few minutes.
- Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.[7]

4. Data Analysis:

- The software will generate a correlation function from the scattered light intensity fluctuations.
- A cumulants analysis of the correlation function will provide the Z-average diameter and the Polydispersity Index (PDI).
- The size distribution by intensity, volume, and number can be obtained using algorithms such as the non-negative least squares (NNLS) or CONTIN.

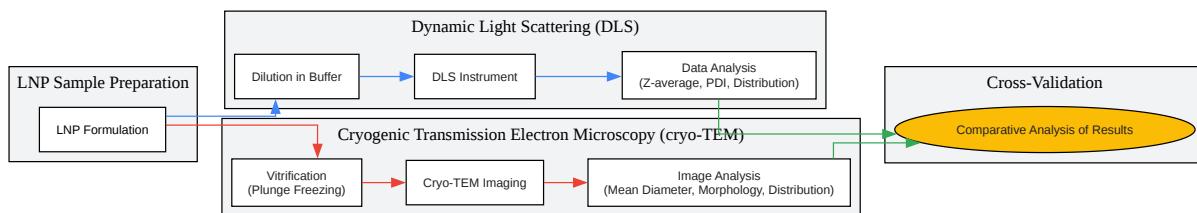
Cryogenic Transmission Electron Microscopy (Cryo-TEM) of LNPs

This protocol describes the general workflow for preparing and imaging LNPs using cryo-TEM.

1. Sample Preparation (Vitrification):

- Prepare a glow-discharged TEM grid with a perforated carbon film.
- Apply a small aliquot (typically 3-5 μ L) of the LNP suspension to the grid.[8]
- Blot the grid with filter paper to create a thin film of the suspension across the grid holes.
- Immediately plunge-freeze the grid into a cryogen, such as liquid ethane or a mixture of liquid ethane and propane, cooled by liquid nitrogen. This rapid freezing process vitrifies the sample, preventing the formation of ice crystals that would damage the LNP structure.

2. Imaging:


- Transfer the vitrified grid to a cryo-electron microscope under cryogenic conditions.
- Acquire images at a low electron dose to minimize radiation damage to the sample.
- Images are typically recorded on a CCD or a direct electron detector.

3. Data Analysis:

- The acquired micrographs are analyzed using image processing software.
- Individual nanoparticles are identified and their diameters are measured.
- A statistically significant number of particles (hundreds to thousands) should be measured to obtain a reliable size distribution.[2]
- From these measurements, the mean diameter, standard deviation, and a size distribution histogram can be generated.

Visualizing the LNP Sizing Workflow

The following diagram illustrates the cross-validation workflow for LNP sizing using DLS and cryo-TEM.

[Click to download full resolution via product page](#)

Caption: Workflow for LNP size cross-validation using DLS and cryo-TEM.

Conclusion

Both DLS and cryo-TEM are indispensable techniques for the characterization of lipid nanoparticles. DLS provides rapid, statistically robust data on the hydrodynamic size distribution of LNPs in their native solution state, making it ideal for high-throughput screening

and routine quality control. In contrast, cryo-TEM offers unparalleled high-resolution visualization of individual particles, yielding crucial information on their core size, morphology, and lamellarity. Due to the different physical principles underlying these methods, the results are not expected to be identical but should be complementary. A comprehensive understanding of LNP physicochemical properties is best achieved through the orthogonal application of both DLS and cryo-TEM, enabling a thorough and reliable characterization that is essential for the development of safe and effective nanomedicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparing Analytical Techniques for Nanoparticle Characterization [nanoimagingservices.com]
- 2. delongamerica.com [delongamerica.com]
- 3. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
- 4. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 5. atem.bio [atem.bio]
- 6. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 7. Lipid Nanoparticle and Liposome Reference Materials: Assessment of Size Homogeneity and Long-Term -70 °C and 4 °C Storage Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- To cite this document: BenchChem. [A Comparative Guide to Lipid Nanoparticle Sizing: DLS vs. Cryo-TEM]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13358857#cross-validation-of-lnp-sizing-techniques-dls-vs-cryo-tem>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com